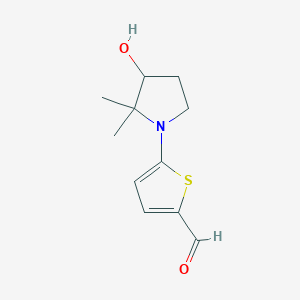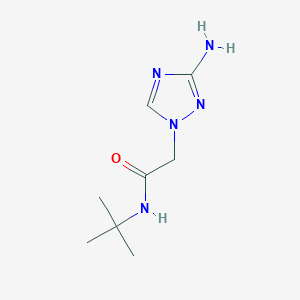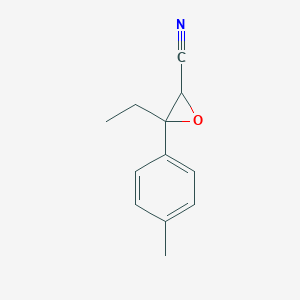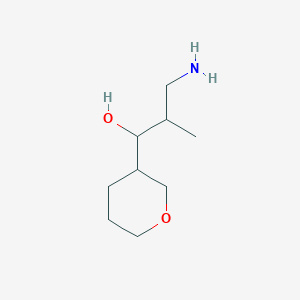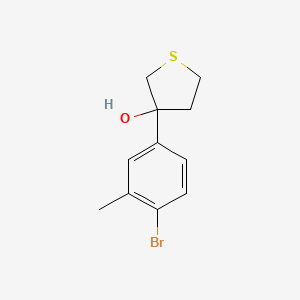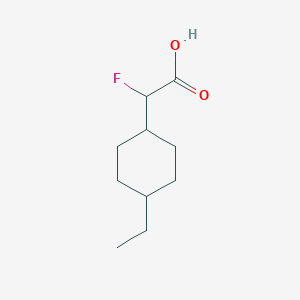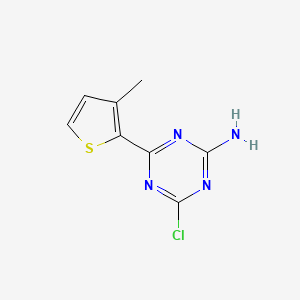
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol typically involves the chlorination of a precursor compound, followed by a stereoselective reduction. One common method includes:
Chlorination: The precursor, 1-(2,5-diethylphenyl)ethan-1-ol, is treated with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom.
Stereoselective Reduction: The resulting 2-chloro-1-(2,5-diethylphenyl)ethan-1-one is then subjected to a stereoselective reduction using a chiral catalyst to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one.
Reduction: Formation of 1-(2,5-diethylphenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Chloro-1-(2,5-diethylphenyl)ethan-1-one: A related compound lacking the hydroxyl group.
1-(2,5-Diethylphenyl)ethan-1-ol: A related compound lacking the chlorine atom.
Uniqueness
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is unique due to its chiral center and the presence of both a hydroxyl and a chlorine group. This combination of functional groups and chirality makes it a valuable intermediate in asymmetric synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H17ClO |
|---|---|
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
(1R)-2-chloro-1-(2,5-diethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7,12,14H,3-4,8H2,1-2H3/t12-/m0/s1 |
Clave InChI |
MIFCGVNYXMHYCT-LBPRGKRZSA-N |
SMILES isomérico |
CCC1=CC(=C(C=C1)CC)[C@H](CCl)O |
SMILES canónico |
CCC1=CC(=C(C=C1)CC)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


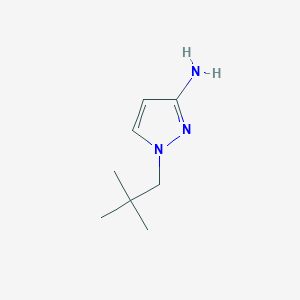

![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)

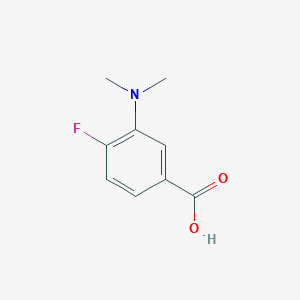

![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
